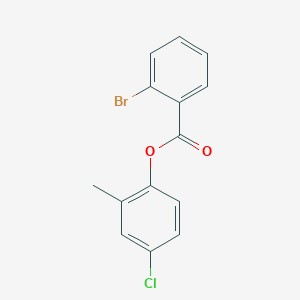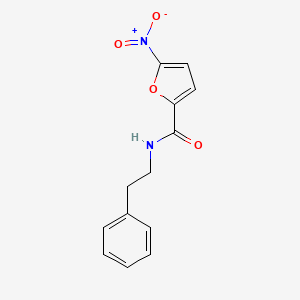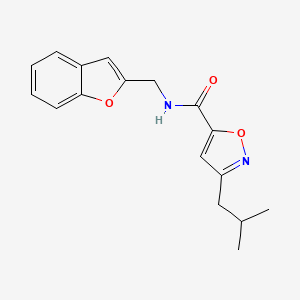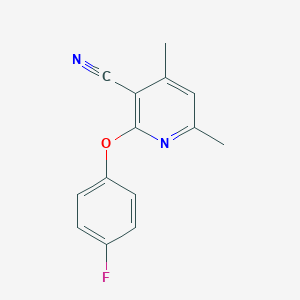
dimethyl 4-(4-isopropoxyphenyl)-1-(tetrahydro-2-furanylmethyl)-1,4-dihydro-3,5-pyridinedicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compounds like dimethyl 4-(4-isopropoxyphenyl)-1-(tetrahydro-2-furanylmethyl)-1,4-dihydro-3,5-pyridinedicarboxylate belong to a broader class of chemicals known as 1,4-dihydropyridine derivatives. These are of significant interest in medicinal chemistry due to their diverse biological activities. The synthesis and study of these compounds involve exploring their potential chemical reactivities, molecular structures, and physical and chemical properties.
Synthesis Analysis
The synthesis of 1,4-dihydropyridine derivatives often employs the Hantzsch synthesis reaction, a multi-component condensation reaction. For example, microwave irradiation has been used to promote the Hantzsch condensation reaction of related compounds under solvent-free conditions, showcasing modern approaches to their synthesis (Wenwen Zhang et al., 2009).
Applications De Recherche Scientifique
Calcium Antagonistic Properties
Nimodipine, a structurally similar compound, has been identified as a new calcium antagonistic drug exhibiting a preferential cerebrovascular action. This drug prevents the spasm of the isolated rabbit basilar artery induced by depolarization and receptor stimulation. Its predominant dilation of cerebral vessels over peripheral vasodilation suggests its utility in the prophylaxis and treatment of cerebral vasospasm in humans, indicating a potential application of related compounds in neurovascular research (Kazda & Towart, 2005).
Vasodilatory Effects in Animal Models
Further research on nimodipine's effects, administered by infusion in anesthetized cats, observed pial arterial dilation with minimal impact on blood pressure. These findings underscore the compound's specificity towards cerebral vasodilation, highlighting a potential research avenue for related compounds in studying blood flow dynamics within the brain (Auer Lm, 1981).
Structural Insights
The structural analysis of nimodipine has provided insights into its calcium channel antagonist properties, detailing the spatial orientation of its dihydropyridine ring and substituents. This structural elucidation aids in understanding the molecular basis of its action and can inform the design and development of new therapeutic agents with enhanced specificity and efficacy (S. D. Wang, L. Herbette, & D. G. Rhodes, 1989).
Enantioselectivity in Catalysis
Research into the enantioselectivity of Candida rugosa lipase in the kinetic resolution of 4-(2-difluoromethoxyphenyl)-substituted 1,4-dihydropyridine 3,5-diesters has shed light on the influence of acyl chain length and branching on enzymatic selectivity. This study provides valuable information for the development of chiral pharmaceuticals and could inform the synthesis and application of related dihydropyridine derivatives (Sobolev et al., 2002).
Propriétés
IUPAC Name |
dimethyl 1-(oxolan-2-ylmethyl)-4-(4-propan-2-yloxyphenyl)-4H-pyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO6/c1-15(2)30-17-9-7-16(8-10-17)21-19(22(25)27-3)13-24(12-18-6-5-11-29-18)14-20(21)23(26)28-4/h7-10,13-15,18,21H,5-6,11-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUTILWBJMGIXTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2C(=CN(C=C2C(=O)OC)CC3CCCO3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[1-(3,4-dihydro-1H-isochromen-1-ylmethyl)-1H-imidazol-2-yl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5577551.png)
![methyl 4-[(5-bromo-2-furoyl)amino]benzoate](/img/structure/B5577560.png)
![N'-[(2-chloro-3-quinolinyl)methylene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B5577564.png)

![4-(4-fluorophenyl)-1-[4-(3-hydroxy-3-methylbutyl)benzyl]-4-piperidinol](/img/structure/B5577571.png)
![2-{2-[(3-methyl-2-pyridinyl)amino]ethyl}-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5577574.png)
![6-{[2-(1-methyl-1H-pyrazol-3-yl)-1-piperidinyl]carbonyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B5577584.png)
![3,5,7-trimethyl-2-[(3-phenyl-1-piperazinyl)carbonyl]-1H-indole hydrochloride](/img/structure/B5577590.png)

![N-[(4,6-dimethyl-2-pyrimidinyl)methyl]-2-(2-naphthyloxy)propanamide](/img/structure/B5577613.png)

![N-{2-[2-(2-chlorobenzylidene)hydrazino]-2-oxoethyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B5577635.png)